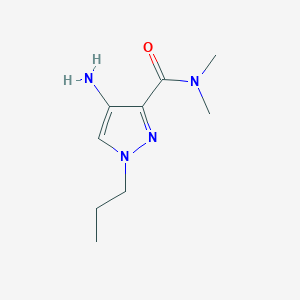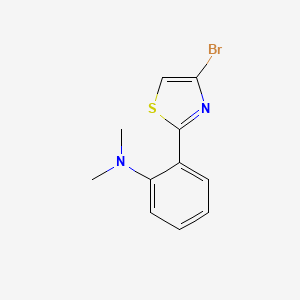
4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole (CPEP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPEP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various research fields. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of inflammation-related disorders. 4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has also been studied for its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage. Additionally, 4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has been reported to have anti-tumor effects, making it a potential candidate for cancer treatment.
Mechanism of Action
The mechanism of action of 4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is not fully understood, but it is thought to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, and inhibiting their synthesis can lead to anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. 4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has also been reported to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, 4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has been shown to protect cells from radiation-induced damage by reducing oxidative stress and DNA damage.
Advantages and Limitations for Lab Experiments
4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have good yields and purity. Additionally, 4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation of 4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is that its effects may vary depending on the cell or tissue type being studied, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole. One area of interest is its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage. Additionally, more research is needed to fully understand the mechanism of action of 4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole and its potential applications in the treatment of inflammation-related disorders and cancer. Furthermore, the development of new synthesis methods and derivatives of 4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole may lead to improved efficacy and reduced toxicity.
Synthesis Methods
4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has been synthesized using various methods, including the reaction of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole-4-carbaldehyde with chloroacetyl chloride in the presence of a base. Another method involves the reaction of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole-4-carbaldehyde with 4-chlorobutyryl chloride in the presence of a base. Both methods have been reported to yield 4-chloro-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole with good yields and purity.
properties
IUPAC Name |
4-chloro-1-cyclopentyl-3-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O/c1-2-15-8-11-10(12)7-14(13-11)9-5-3-4-6-9/h7,9H,2-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQJPRRNIRTWCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Cl)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

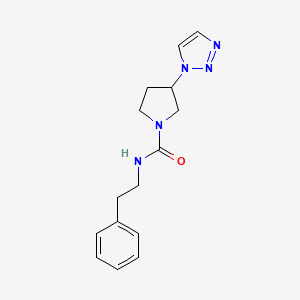
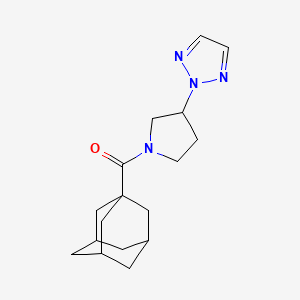
![2-Methylpropyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)
![2-((2-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373201.png)
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2373202.png)
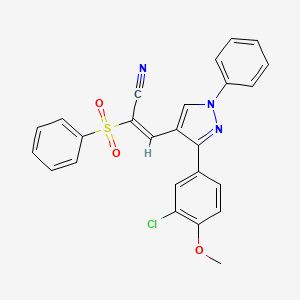


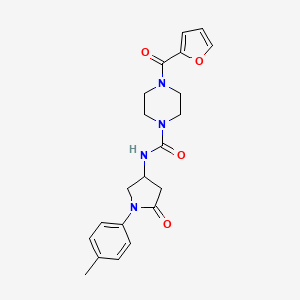
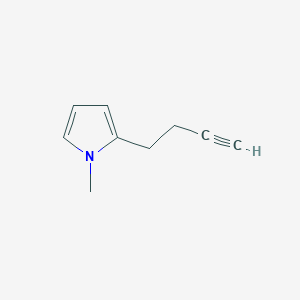
![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)
